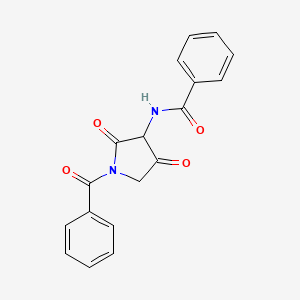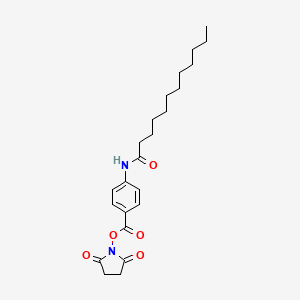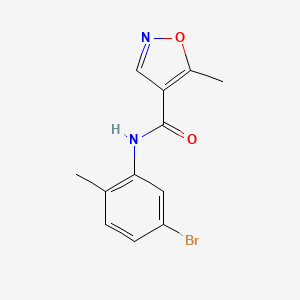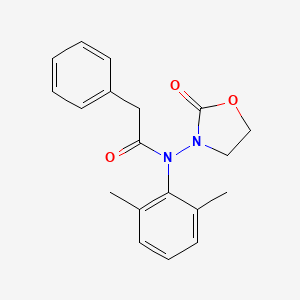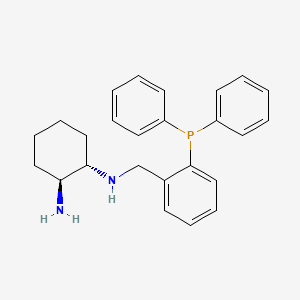
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and efficiency in various catalytic processes, making it a valuable tool in organic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphine in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The compound is often produced in batch processes, with stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Typical reaction conditions involve inert atmospheres, controlled temperatures, and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial .
Wirkmechanismus
The mechanism of action of (1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine involves its role as a chiral ligand in catalytic processes. The compound coordinates with transition metals to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst, leading to the formation of enantiomerically enriched products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-2-(Diphenylphosphino)cyclohexylamine
- (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine
- (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
Uniqueness
Compared to similar compounds, (1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine offers higher enantioselectivity and efficiency in catalytic processes. Its unique structure allows for better coordination with transition metals, leading to more effective catalysis. Additionally, its versatility in various chemical reactions makes it a preferred choice in both research and industrial applications .
Eigenschaften
Molekularformel |
C25H29N2P |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(1S,2S)-2-N-[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C25H29N2P/c26-23-16-8-9-17-24(23)27-19-20-11-7-10-18-25(20)28(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-7,10-15,18,23-24,27H,8-9,16-17,19,26H2/t23-,24-/m0/s1 |
InChI-Schlüssel |
WUNIFWZIPAROKM-ZEQRLZLVSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(C(C1)N)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


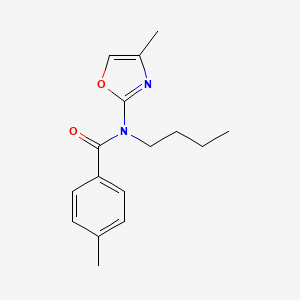
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
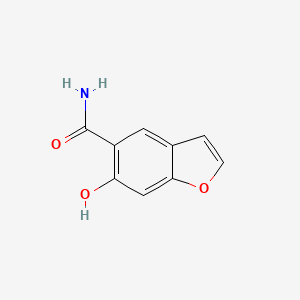

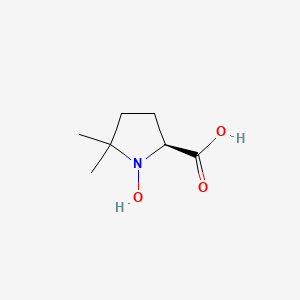
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)

